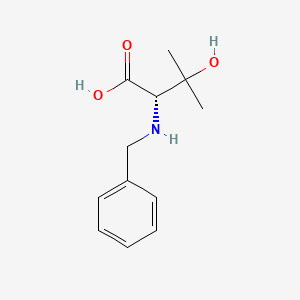
(2S)-2-(benzylamino)-3-hydroxy-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(benzylamino)-3-hydroxy-3-methylbutanoic acid is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is also known by its IUPAC name, 2-(benzylamino)-3-hydroxy-3-methylbutanoic acid . This compound is a derivative of valine, an essential amino acid, and features a hydroxyl group and a phenylmethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(benzylamino)-3-hydroxy-3-methylbutanoic acid typically involves the reaction of valine with benzylamine under specific conditions to introduce the phenylmethyl group. The hydroxyl group is then introduced through a hydroxylation reaction. The exact reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(benzylamino)-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the phenylmethyl group to a different functional group.
Substitution: The hydroxyl group or the phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce new functional groups in place of the hydroxyl or phenylmethyl groups .
Scientific Research Applications
(2S)-2-(benzylamino)-3-hydroxy-3-methylbutanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-2-(benzylamino)-3-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenylmethyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding to proteins and other biomolecules . These interactions can affect various biochemical pathways, including those involved in amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Valine: An essential amino acid with a similar structure but lacking the hydroxyl and phenylmethyl groups.
Leucine: Another essential amino acid with a similar structure but different side chains.
Isoleucine: An essential amino acid with a branched-chain structure similar to valine.
Uniqueness
(2S)-2-(benzylamino)-3-hydroxy-3-methylbutanoic acid is unique due to the presence of both a hydroxyl group and a phenylmethyl group, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(2S)-2-(benzylamino)-3-hydroxy-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,16)10(11(14)15)13-8-9-6-4-3-5-7-9/h3-7,10,13,16H,8H2,1-2H3,(H,14,15)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSUZMYXBIGTLN-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)NCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B8065505.png)

![Cyclohexanepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-, (alphaS)-](/img/structure/B8065514.png)


![[(2R)-2-(phenylmethoxycarbonylamino)propyl] methanesulfonate](/img/structure/B8065532.png)



![Carbamic acid, N-[(1S)-1-[(methoxymethylamino)carbonyl]propyl]-, 1,1-dimethylethyl ester](/img/structure/B8065578.png)

![(2R,3R,4S)-3-acetamido-4-(hydrazinylmethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B8065588.png)
![3-[(3-Carboxypropanoyl)oxy]cholan-24-oic acid](/img/structure/B8065589.png)

